N,N-diethyl-2-phenoxyethanamine
CAS No.: 74-40-8
Cat. No.: VC10845750
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74-40-8 |
---|---|
Molecular Formula | C12H19NO |
Molecular Weight | 193.28 g/mol |
IUPAC Name | N,N-diethyl-2-phenoxyethanamine |
Standard InChI | InChI=1S/C12H19NO/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Standard InChI Key | OOYKEEROCQGXPH-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=CC=C1 |
Canonical SMILES | CCN(CC)CCOC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Attributes
N,N-Diethyl-2-phenoxyethanamine (CAS: 13468-02-5) is an organoamine with the systematic IUPAC name N,N-diethyl-2-phenoxyethanamine. Its molecular formula is reported variably as C<sub>10</sub>H<sub>15</sub>NO in older databases and C<sub>12</sub>H<sub>19</sub>NO in modern spectral repositories , underscoring the necessity for standardized characterization. The latter formula aligns with its SMILES representation (CCN(CC)CCOC1=CC=CC=C1
) and InChIKey (OOYKEEROCQGXPH-UHFFFAOYSA-N
), which confirm a phenoxyethyl chain bonded to a diethylamine group .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing Considerations
Representative Reaction Pathway
-
Substrate Activation: Halogenated phenoxyethane reacts with diethylamine in polar aprotic solvents.
-
Nucleophilic Displacement: Diethylamine attacks the electrophilic carbon, displacing halide ions.
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Purification: Sequential washes with HCl, NaOH, and brine isolate the amine .
Physicochemical Properties
The compound exhibits a boiling point of 231.5±23.0 °C at standard pressure, consistent with its moderate polarity and molecular weight . Density measurements (1.0±0.1 g/cm³) suggest a liquid state at room temperature, though melting point data are absent . Predicted collision cross-sections (CCS) for adducts, such as [M+H]<sup>+</sup> (145.1 Ų) and [M+Na]<sup>+</sup> (157.0 Ų), indicate gas-phase stability under mass spectrometric conditions .
Pharmacological and Biochemical Relevance
While N,N-diethyl-2-phenoxyethanamine itself lacks direct therapeutic reports, its structural analog DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) demonstrates notable bioactivity. DPPE modulates cytochrome P450 3A4, enhancing the efficacy of antineoplastic agents like taxanes and anthracyclines . Clinical trials reveal its dual role as a chemopotentiator and cytoprotectant, reducing cisplatin-induced nephrotoxicity by 40% in phase II studies . These findings suggest that subtle modifications to the phenoxyethylamine scaffold could unlock targeted applications.
Discrepancies and Research Gaps
-
Molecular Formula Conflicts: Older sources cite C<sub>10</sub>H<sub>15</sub>NO , while modern analyses support C<sub>12</sub>H<sub>19</sub>NO . X-ray crystallography or high-resolution mass spectrometry is needed for resolution.
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Thermodynamic Data: Melting point, vapor pressure, and solubility profiles remain uncharacterized.
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Synthetic Optimization: Current methods for analogs require validation for the target compound.
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